molecular formula C13H14N2O4 B13568484 4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid

4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid

Cat. No.: B13568484
M. Wt: 262.26 g/mol
InChI Key: DMDFMGSCCRKEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the development of small-molecule inhibitors and targeted protein degradation technologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid typically involves several steps, including substitution, click reactions, and addition reactions. One common synthetic route starts with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material. This compound undergoes a series of reactions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of specific catalysts or reagents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF), and various amines. Reaction conditions often involve specific temperatures and solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA in DMF can form a compound that can further react with ethynylaniline to form the final product .

Scientific Research Applications

2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for E3 ubiquitin ligase, leading to the polyubiquitination and subsequent degradation of target proteins. This mechanism is particularly relevant in the context of targeted protein degradation technologies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid is unique due to its specific structure, which allows it to be used as a ligand in targeted protein degradation technologies. This makes it a valuable compound in the development of novel therapeutic agents and research tools .

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

2-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetic acid

InChI

InChI=1S/C13H14N2O4/c16-11-6-5-10(13(19)15-11)14-9-3-1-8(2-4-9)7-12(17)18/h1-4,10,14H,5-7H2,(H,17,18)(H,15,16,19)

InChI Key

DMDFMGSCCRKEGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.